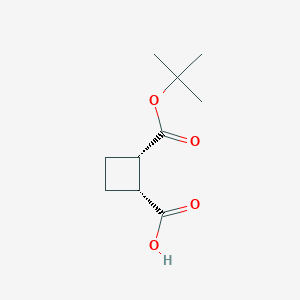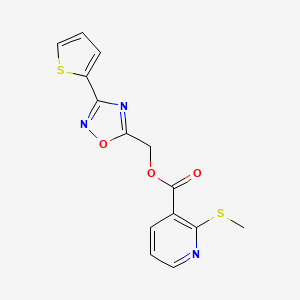
(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl 2-(methylthio)nicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl 2-(methylthio)nicotinate: is a complex organic compound that features a combination of thiophene, oxadiazole, and nicotinate moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl 2-(methylthio)nicotinate typically involves multi-step organic reactions. The process begins with the preparation of the thiophene and oxadiazole intermediates, followed by their coupling with the nicotinate moiety. Common reagents used in these reactions include thionyl chloride, hydrazine hydrate, and methyl iodide. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the stability of the intermediates and the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: (3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl 2-(methylthio)nicotinate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form amines.
Substitution: The nicotinate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted nicotinates.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl 2-(methylthio)nicotinate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological targets and its effects on cellular processes.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets. The thiophene and oxadiazole rings may interact with enzymes or receptors, modulating their activity. The nicotinate moiety can influence cellular signaling pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
- (3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl 2-(ethylthio)nicotinate
- (3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl 2-(methylthio)pyridine
- (3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl 2-(methylthio)benzoate
Uniqueness: (3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl 2-(methylthio)nicotinate is unique due to the specific combination of its functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its structural uniqueness allows for specific interactions with molecular targets, which may not be observed with similar compounds.
Propiedades
Fórmula molecular |
C14H11N3O3S2 |
|---|---|
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C14H11N3O3S2/c1-21-13-9(4-2-6-15-13)14(18)19-8-11-16-12(17-20-11)10-5-3-7-22-10/h2-7H,8H2,1H3 |
Clave InChI |
HOGIWRSPXXZQTE-UHFFFAOYSA-N |
SMILES canónico |
CSC1=C(C=CC=N1)C(=O)OCC2=NC(=NO2)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


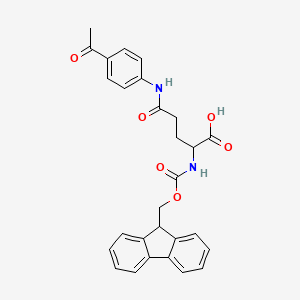


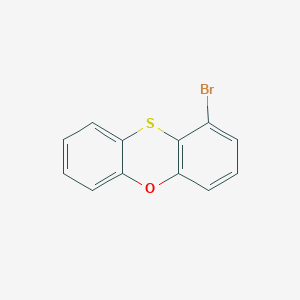
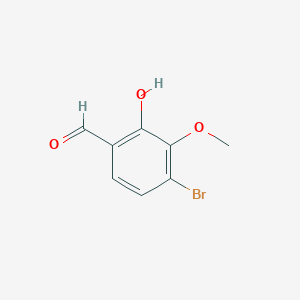
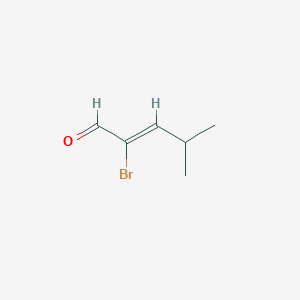
![1-(6-Bromo-[1,1'-biphenyl]-3-yl)naphthalene](/img/structure/B13352796.png)
![2-{[1,1'-biphenyl]-4-yloxy}-N-(1-cyano-1,2-dimethylpropyl)propanamide](/img/structure/B13352800.png)
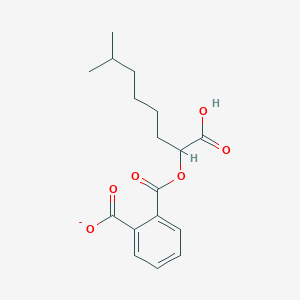

![3-[(benzylsulfanyl)methyl]-6-(5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13352807.png)
![4-{[1,3-dioxo-2-(1-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}benzoic acid](/img/structure/B13352813.png)

